molecular formula C9H8IN3O2 B8580885 3-iodo-1,5-dimethyl-6-nitro-1H-indazole

3-iodo-1,5-dimethyl-6-nitro-1H-indazole

Cat. No. B8580885
M. Wt: 317.08 g/mol
InChI Key: BRLWGORQAVLAHI-UHFFFAOYSA-N
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Patent
US08513235B2

Procedure details

The compound (16.1 g, 53.1 mmol) of step A was dissolved in N,N-dimethylformamide (200 ml), 60% sodium hydride (2.41 g, 60.3 mmol) was added under ice-cooling with stirring, and the mixture was stirred at 0° C. for 45 min. Then, methyl iodide (5.0 ml, 80.3 mmol) was added, and the mixture was stirred at the same temperature for 100 min. To the reaction mixture was added diluted hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated. The obtained solid was purified by silica gel column chromatography (hexane:dichloromethane:ethyl acetate-10:1:1) to give the title compound (6.09 g, yield 36%) as a yellow solid.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:12]([O-:14])=[O:13])=[C:8]([CH3:11])[CH:9]=2)[NH:4][N:3]=1.[H-].[Na+].[CH3:17]I.Cl>CN(C)C=O>[I:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:12]([O-:14])=[O:13])=[C:8]([CH3:11])[CH:9]=2)[N:4]([CH3:17])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
16.1 g
Type
reactant
Smiles
IC1=NNC2=CC(=C(C=C12)C)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.41 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 100 min
Duration
100 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
The obtained solid was purified by silica gel column chromatography (hexane:dichloromethane:ethyl acetate-10:1:1)

Outcomes

Product
Name
Type
product
Smiles
IC1=NN(C2=CC(=C(C=C12)C)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 6.09 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.